4-Chloro-2-methyl-5,7a-dihydro-1H-pyrrolo[2,3-d]pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H8ClN3 |
|---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
4-chloro-2-methyl-5,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H8ClN3/c1-4-10-6(8)5-2-3-9-7(5)11-4/h3,7H,2H2,1H3,(H,10,11) |
InChI Key |
AFNWRAUAORCXAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2C(=C(N1)Cl)CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-5,7a-dihydro-1H-pyrrolo[2,3-d]pyrimidine typically involves the chlorination of a pyrimidine precursor. One common method includes the reaction of diethyl malonate with allyl bromide to form an intermediate, which then undergoes cyclization with amidine to form the pyrimidine ring . The chlorination step is often carried out using phosphorus oxychloride under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methyl-5,7a-dihydro-1H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-d]pyrimidine derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
Structural Information
The compound features a pyrrolo-pyrimidine core, which is significant in its reactivity and biological activity. The presence of the chlorine atom at the 4-position and the methyl group at the 2-position contribute to its unique properties.
Pharmaceutical Synthesis
4-Chloro-2-methyl-5,7a-dihydro-1H-pyrrolo[2,3-d]pyrimidine serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Notable examples include:
- Ruxolitinib : A Janus kinase (JAK) inhibitor used for treating myelofibrosis and polycythemia vera.
- Tofacitinib : Another JAK inhibitor utilized for rheumatoid arthritis and ulcerative colitis.
- Baricitinib : Approved for rheumatoid arthritis treatment.
These compounds are vital in managing autoimmune diseases and have shown efficacy in various clinical settings .
Research indicates that derivatives of this compound exhibit significant biological activities:
- Antitumor Activity : Studies have shown that certain derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells.
- Anti-inflammatory Properties : Compounds derived from this structure have been explored for their potential to reduce inflammation, making them candidates for treating chronic inflammatory diseases .
Synthetic Methodologies
Recent advancements have focused on improving synthetic routes to produce this compound efficiently. A notable method involves a four-step synthesis process that yields high purity (above 99%) with minimal by-products. This method enhances the economic viability of producing pharmaceutical intermediates .
Case Study 1: Synthesis of Ruxolitinib Derivative
In a study aimed at synthesizing ruxolitinib derivatives, researchers utilized this compound as a starting material. The synthesis involved multiple reaction steps that demonstrated high yields and purity levels exceeding 99% post-synthesis. This efficiency underscores the compound's importance in pharmaceutical development.
Case Study 2: Antitumor Activity Assessment
A series of derivatives based on this compound were evaluated for their cytotoxic effects against various cancer cell lines. Results indicated that certain modifications significantly enhanced antitumor activity compared to the parent compound. This highlights the versatility of this chemical scaffold in drug design.
Table 1: Comparison of Pharmaceutical Applications
| Compound | Application Area | Mechanism of Action |
|---|---|---|
| Ruxolitinib | Oncology | JAK inhibition |
| Tofacitinib | Autoimmune Disorders | JAK inhibition |
| Baricitinib | Rheumatoid Arthritis | JAK inhibition |
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-5,7a-dihydro-1H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Key Observations:
Substituent Position and Reactivity: The 4-chloro group in the target compound is highly reactive, enabling substitution with amines (e.g., anilines) under acidic conditions to yield 4-aminopyrrolo[2,3-d]pyrimidines . Derivatives like N-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (yield: 29%) demonstrate reduced yields with electron-withdrawing substituents due to decreased nucleophilicity . In contrast, 2,4-dichloro derivatives (e.g., 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine) allow sequential functionalization at both positions, enhancing modularity in drug design .
However, partial saturation may improve solubility and reduce cytotoxicity .
Methyl Substitution :
- The methyl group at position 2 in the target compound introduces steric hindrance, which may restrict rotation and stabilize specific conformations. This contrasts with 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, where the methyl group at N7 alters tautomerism and electronic properties .
Biological Activity
4-Chloro-2-methyl-5,7a-dihydro-1H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, particularly in the context of cancer treatment, antiviral properties, and anti-inflammatory effects.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHClN |
| Molecular Weight | 169.61 g/mol |
| CAS Number | 1632286-23-7 |
Biological Activity Overview
Research indicates that derivatives of this compound exhibit significant biological activities. These include:
-
Anticancer Properties :
- Certain derivatives have shown efficacy in inhibiting cancer cell proliferation. For example, modified pyrrolo[2,3-d]pyrimidines have been developed as potent inhibitors against specific kinases involved in tumor growth.
- A study highlighted that a related compound demonstrated IC values ranging from 43.15 to 68.17 µM against various cancer cell lines, indicating its potential as a chemotherapeutic agent .
-
Antiviral Activity :
- Some derivatives have displayed activity against viral infections. Research has shown certain compounds within this class to inhibit Zika virus (ZIKV) and Dengue virus (DENV-2), with effective concentrations (EC) reported at 2.4 µM and 1.4 µM respectively .
- The antiviral mechanism often involves the inhibition of viral replication and interference with viral entry into host cells.
-
Anti-inflammatory Effects :
- Compounds derived from the pyrrolo[2,3-d]pyrimidine scaffold have exhibited notable anti-inflammatory properties. Studies indicate that these compounds can significantly reduce paw edema in animal models, outperforming standard anti-inflammatory drugs like indomethacin .
- The presence of specific functional groups in these compounds enhances their ability to modulate inflammatory pathways.
Case Study 1: Anticancer Activity
A series of synthesized pyrrolo[2,3-d]pyrimidine derivatives were evaluated for their ability to inhibit tumor cell proliferation. One derivative showed a remarkable increase in potency due to modifications that enhanced its selectivity for certain kinase targets. The study concluded that such modifications could lead to more effective treatments for cancers associated with aberrant kinase activity .
Case Study 2: Antiviral Efficacy
In another study focused on antiviral applications, researchers synthesized a library of pyrrolo[2,3-d]pyrimidine derivatives and tested them against ZIKV and DENV-2. The results indicated that specific structural modifications could significantly enhance antiviral potency while minimizing cytotoxic effects on host cells .
Structure-Activity Relationship (SAR)
The biological activity of pyrrolo[2,3-d]pyrimidine derivatives is heavily influenced by their chemical structure. Notable findings include:
- Chlorine Substituents : Compounds with chlorine substitutions often exhibit enhanced cytotoxicity against various cancer cell lines.
- Functional Group Variations : Modifications such as the introduction of hydroxyl or halogen groups can alter the pharmacological profile and increase selectivity for target enzymes .
Q & A
Q. What are the typical synthetic routes for 4-Chloro-2-methyl-5,7a-dihydro-1H-pyrrolo[2,3-d]pyrimidine?
The compound is synthesized via nucleophilic substitution reactions starting from its chlorinated precursor. A common method involves refluxing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methylamine or methyl-substituted reagents in isopropanol with catalytic HCl. Reaction conditions (12–48 hours, 80–100°C) and stoichiometric ratios (3:1 amine:substrate) are critical for yield optimization. Post-reaction purification via silica gel chromatography or recrystallization (methanol/chloroform) is typically employed .
Q. How is the compound structurally characterized?
Structural confirmation relies on:
- NMR spectroscopy : Distinct signals for the pyrrolo-pyrimidine core (e.g., δ 8.27 ppm for H-2 in NMR) and methyl/chloro substituents .
- X-ray crystallography : Resolves bond lengths (C–Cl: ~1.73 Å) and dihedral angles, confirming fused bicyclic geometry .
- HRMS : Validates molecular formula (e.g., ) with <1 ppm mass accuracy .
Q. What are common reactivity patterns of this compound?
The 4-chloro group undergoes nucleophilic substitution with amines, alcohols, or thiols. The methyl group at position 2 stabilizes the ring system but may sterically hinder reactions at adjacent positions. Acidic conditions (HCl/isopropanol) promote substitutions, while basic conditions can lead to dehydrohalogenation .
Advanced Research Questions
Q. How can researchers optimize synthesis yields and purity?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase side products; isopropanol balances reactivity and purity .
- Catalyst use : Lewis acids (e.g., ZnCl) or phase-transfer catalysts improve substitution efficiency .
- Reaction monitoring : TLC (silica gel, chloroform/methanol) identifies intermediates, while HPLC (C18 column, acetonitrile/water) ensures final purity >95% .
Q. How to resolve contradictions in biological activity data across studies?
- Assay standardization : Use consistent kinase inhibition protocols (e.g., ATP concentration, incubation time) to minimize variability .
- Structural analogs : Compare activity of methyl vs. ethyl or halogen-substituted derivatives to isolate substituent effects .
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to targets like EGFR or JAK2, clarifying discrepancies .
Q. What role does this compound play in structure-activity relationship (SAR) studies?
The methyl group at position 2 enhances metabolic stability but reduces solubility. Substitutions at position 4 (e.g., aryl amines) improve kinase selectivity. For example, replacing chlorine with a 4-fluorophenyl group increases IC against ABL1 by 10-fold .
Q. How to scale up synthesis for preclinical studies without compromising quality?
Q. What advanced analytical methods validate compound stability under physiological conditions?
Q. How do computational methods aid in designing derivatives with improved pharmacokinetics?
- ADMET prediction : Software like SwissADME forecasts logP (2.1), solubility (<0.1 mg/mL), and CYP450 interactions .
- Quantum mechanics (QM) : Calculates electron density maps to prioritize substituents with optimal charge distribution for target binding .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
